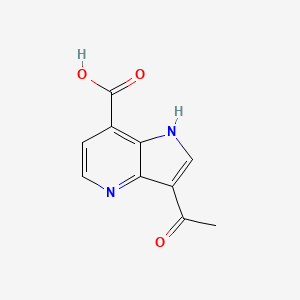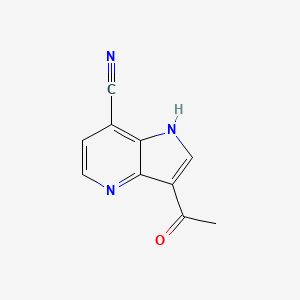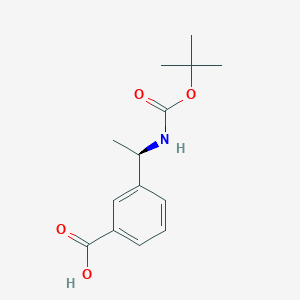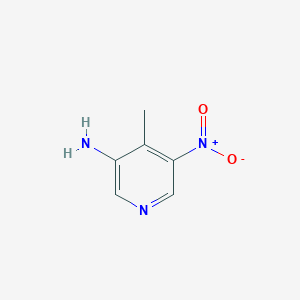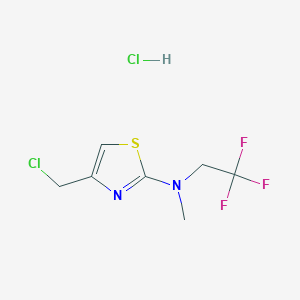
4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride
Descripción general
Descripción
4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2F3N2S and its molecular weight is 281.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceuticals: Anticancer Research
This compound is utilized in the synthesis of fluorinated pyridines, which are crucial in the development of cancer treatment drugs. The introduction of fluorine atoms into pharmaceuticals can significantly alter their pharmacokinetics, enhancing their efficacy and stability within biological systems .
Agrochemicals: Herbicide Development
The herbicidal activity of compounds can be improved by incorporating fluorine atoms, as they can affect the physical, biological, and environmental properties of the lead structures. This compound, due to its fluorinated nature, is valuable in creating more effective and environmentally friendly herbicides .
Radiobiology: Imaging Agents
Fluorinated compounds, especially those labeled with F-18 , are used as imaging agents in positron emission tomography (PET) scans. The compound could be a precursor in synthesizing such agents, aiding in the diagnosis and study of diseases .
Medicinal Chemistry: Drug Development
The unique properties of fluorine-containing groups make them highly desirable in new drug development. This compound’s structure allows for the selective introduction of fluorine, which is rare in nature but essential for creating bioactive molecules with enhanced properties .
Organic Synthesis: Building Blocks
As a fluorinated building block, this compound is instrumental in various organic synthesis reactions. It can be used to introduce fluorine-containing groups into molecules, which is a critical step in synthesizing complex organic compounds .
Material Science: Functional Materials
The presence of fluorine atoms can impart unique characteristics to materials, such as increased resistance to solvents and chemicals. This compound could be used to synthesize materials with specific desired properties for industrial applications .
Biochemistry: Enzyme Inhibition
Compounds with trifluoromethyl groups, like the one analyzed, are found in bioactive molecules that inhibit enzymes. They can alter the interaction between drugs and receptors, affecting the absorption and distribution of the drug within the organism .
Chemical Research: Fluorination Technology
The compound is significant in the field of fluorination technology, where it serves as a reagent or intermediate. The introduction of fluorine atoms into organic compounds is a key area of research due to the atom’s ability to influence chemical reactivity and stability .
Propiedades
IUPAC Name |
4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2S.ClH/c1-13(4-7(9,10)11)6-12-5(2-8)3-14-6;/h3H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNDKBHTRHFZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1=NC(=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-N-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)


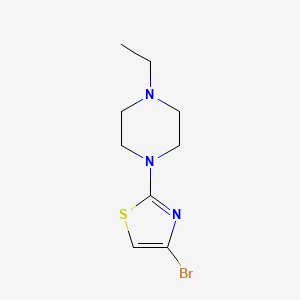
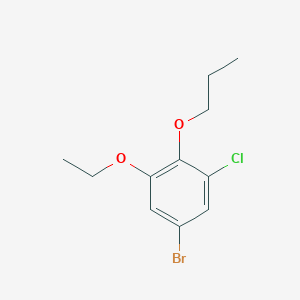

![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride](/img/structure/B1377949.png)
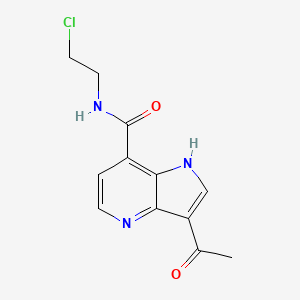
![(R)-1-Boc-2-methyl-[1,4]diazepane](/img/structure/B1377953.png)
